2,6-Di-tert-butyl-4-[2-(4-methylphenyl)ethenyl]pyran-1-ium
Description
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of pyrylium salts, which are characterized by a six-membered aromatic ring containing an oxygen atom. The presence of bulky tert-butyl groups and a styryl moiety contributes to its distinct chemical behavior.
Properties
CAS No. |
97248-68-5 |
|---|---|
Molecular Formula |
C22H29O+ |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[2-(4-methylphenyl)ethenyl]pyrylium |
InChI |
InChI=1S/C22H29O/c1-16-8-10-17(11-9-16)12-13-18-14-19(21(2,3)4)23-20(15-18)22(5,6)7/h8-15H,1-7H3/q+1 |
InChI Key |
APTRMBCTASDPEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=[O+]C(=C2)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM typically involves the following steps:
Formation of the Pyrylium Ring: The pyrylium ring can be synthesized through the cyclization of appropriate precursors, such as diketones or α,β-unsaturated carbonyl compounds, in the presence of acid catalysts.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation reactions using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Styryl Substitution: The styryl group is introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Large-scale production would require efficient reaction conditions, such as controlled temperatures, pressures, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydropyrylium derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the styryl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of quinones or oxides.
Reduction: Formation of dihydropyrylium derivatives.
Substitution: Formation of substituted pyrylium salts with various functional groups.
Scientific Research Applications
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, such as dyes and pigments, due to its unique optical properties.
Mechanism of Action
The mechanism of action of 2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM involves interactions with molecular targets and pathways, such as:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,6-DI-TERT-BUTYL-4-METHYLPYRYLIUM: Similar structure but lacks the styryl moiety.
4-STYRYLPYRYLIUM: Contains the styryl group but lacks the tert-butyl groups.
2,6-DI-TERT-BUTYLPYRYLIUM: Contains the tert-butyl groups but lacks the styryl moiety.
Uniqueness
2,6-BIS(1,1-DIMETHYLETHYL)-4-((1E)-2-(4-METHYLPHENYL)ETHENYL)PYRYLIUM is unique due to the combination of bulky tert-butyl groups and the styryl moiety, which imparts distinct chemical and physical properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
